9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate
Overview
Description
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its use as a photocatalyst in various chemical reactions due to its high chemical stability and attenuated redox potential . It is often employed as an alternative to transition-metal-based photocatalysts .
Mechanism of Action
Target of Action
It is known to be used as a photocatalyst , implying that its targets could be various chemical reactions that can be catalyzed under light exposure.
Mode of Action
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate acts as a photocatalyst . Photocatalysts are substances that absorb light and use the absorbed energy to drive chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate typically involves the direct conversion of a xanthylium salt into the corresponding acridinium salt . This method is efficient and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the conversion .
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its role as a photocatalyst.
Reduction: It can also be involved in reduction reactions under specific conditions.
Substitution: Substitution reactions are common, especially in the presence of suitable reagents.
Common Reagents and Conditions
Reduction: Reducing agents such as hydrides or metals in specific solvents can be used.
Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .
Scientific Research Applications
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: This compound is similar in structure and function, also serving as a photocatalyst with high chemical stability.
10-Phenyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate: Another related compound with similar photocatalytic properties.
Uniqueness
9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural features, which confer high stability and efficient photocatalytic activity. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMSOXRNBFBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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